molecular formula C27H41N7O9 B14198305 L-Seryl-L-prolylglycylglycyl-L-prolyl-L-prolyl-L-proline CAS No. 847663-95-0

L-Seryl-L-prolylglycylglycyl-L-prolyl-L-prolyl-L-proline

Cat. No.: B14198305
CAS No.: 847663-95-0
M. Wt: 607.7 g/mol
InChI Key: JCTSCWGDYSGVIV-HVTWWXFQSA-N
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Description

L-Seryl-L-prolylglycylglycyl-L-prolyl-L-prolyl-L-proline is a complex peptide compound composed of multiple amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-prolylglycylglycyl-L-prolyl-L-prolyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents like HBTU or DIC.

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Protective groups on the amino acids are removed to allow for further coupling.

    Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, genes encoding the peptide are inserted into microorganisms, which then produce the peptide through fermentation.

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-prolylglycylglycyl-L-prolyl-L-prolyl-L-proline can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the peptide’s functional groups, potentially altering its activity.

    Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide.

    Substitution: Amino acid residues within the peptide can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or performic acid.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid analogs and coupling reagents like HBTU or DIC.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction can lead to the formation of reduced thiol groups.

Scientific Research Applications

L-Seryl-L-prolylglycylglycyl-L-prolyl-L-prolyl-L-proline has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its role in cellular processes and protein interactions.

    Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.

    Industry: Utilized in the production of specialized peptides for various industrial applications.

Mechanism of Action

The mechanism of action of L-Seryl-L-prolylglycylglycyl-L-prolyl-L-prolyl-L-proline involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact pathways and targets depend on the specific context in which the peptide is used.

Comparison with Similar Compounds

L-Seryl-L-prolylglycylglycyl-L-prolyl-L-prolyl-L-proline can be compared to other similar peptides, such as:

    L-Proline-based peptides: These peptides share structural similarities but may have different functional properties.

    Glycylglycyl-based peptides: These peptides contain glycine residues and may exhibit different biological activities.

The uniqueness of this compound lies in its specific sequence and the resulting structural and functional properties, which can be tailored for various applications.

Properties

CAS No.

847663-95-0

Molecular Formula

C27H41N7O9

Molecular Weight

607.7 g/mol

IUPAC Name

(2S)-1-[(2S)-1-[(2S)-1-[2-[[2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C27H41N7O9/c28-16(15-35)24(39)32-10-1-5-17(32)23(38)30-13-21(36)29-14-22(37)31-9-2-6-18(31)25(40)33-11-3-7-19(33)26(41)34-12-4-8-20(34)27(42)43/h16-20,35H,1-15,28H2,(H,29,36)(H,30,38)(H,42,43)/t16-,17-,18-,19-,20-/m0/s1

InChI Key

JCTSCWGDYSGVIV-HVTWWXFQSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CNC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](CO)N)C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)CNC(=O)CNC(=O)C2CCCN2C(=O)C(CO)N)C(=O)N3CCCC3C(=O)N4CCCC4C(=O)O

Origin of Product

United States

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